
6-Chloroquinoline-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloroquinoline-4-sulfonyl chloride is a chemical compound with the molecular formula C9H5Cl2NO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Chloroquinoline-4-sulfonyl chloride can be synthesized through multiple synthetic routes. One common method involves the reaction of 4-quinolinethiol with chlorinating agents. The reaction typically uses hydrogen chloride and sodium hypochlorite in chloroform at low temperatures (0-5°C) for about 30 minutes . The mixture is then processed to separate and purify the desired product.
Industrial Production Methods
Industrial production of this compound often involves continuous flow protocols to ensure consistent quality and yield. These methods use reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) for the chlorination process .
Chemical Reactions Analysis
Types of Reactions
6-Chloroquinoline-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methanethiolate and dry dimethylformamide (DMF) under argon atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonyl derivatives, while oxidation reactions can produce different oxidized forms of the compound.
Scientific Research Applications
6-Chloroquinoline-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Chloroquinoline-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive, making it a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloroquinoline-2-sulfonyl chloride
- 6-Bromoquinoline-4-sulfonyl chloride
- 6-Fluoroquinoline-4-sulfonyl chloride
Uniqueness
6-Chloroquinoline-4-sulfonyl chloride is unique due to its specific reactivity profile and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in terms of reaction conditions and the range of products that can be synthesized .
Properties
Molecular Formula |
C9H5Cl2NO2S |
|---|---|
Molecular Weight |
262.11 g/mol |
IUPAC Name |
6-chloroquinoline-4-sulfonyl chloride |
InChI |
InChI=1S/C9H5Cl2NO2S/c10-6-1-2-8-7(5-6)9(3-4-12-8)15(11,13)14/h1-5H |
InChI Key |
CHFWXWXHTLCAAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine](/img/structure/B11857582.png)

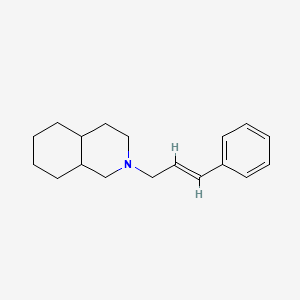


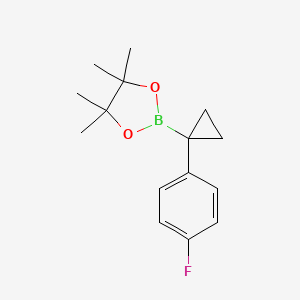

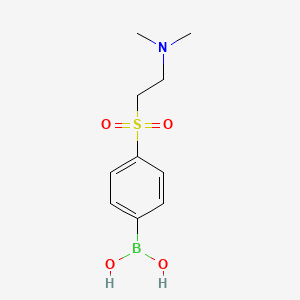
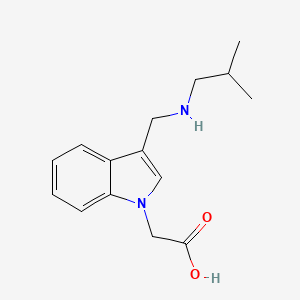
![tert-Butyl 8-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B11857651.png)
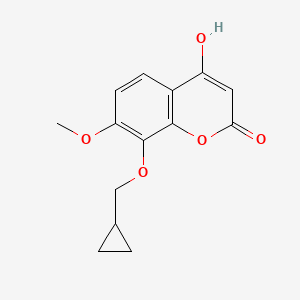

![4-Methyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11857662.png)

